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Compound of Interest

Compound Name:
1-phenyl-1H,4H,5H,6H,7H-

pyrazolo[4,3-b]pyridine

Cat. No.: B15302946

Get Quote

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of

nitrogen-containing heterocyclic compounds that has garnered significant attention in drug

discovery.[1] These structures are considered "privileged" due to their ability to bind to a wide

array of biological targets with high affinity. The pyrazole moiety, a five-membered aromatic ring

with two adjacent nitrogen atoms, and the six-membered pyridine ring combine to create a

unique electronic and steric profile, making them versatile building blocks for pharmacologically

active agents.[1]

The broader family of pyrazolopyridines, including isomers like pyrazolo[3,4-b]pyridines and

pyrazolo[4,3-c]pyridines, exhibits a vast range of biological activities, including antitumor, anti-

inflammatory, antiviral, and antimicrobial properties.[2][3] A key area of interest is their function

as protein kinase inhibitors, which are crucial for controlling cellular signaling pathways

implicated in diseases like cancer.[2][4][5]

This guide focuses on a specific derivative, 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-

b]pyridine (CAS 1421312-13-1). The introduction of a phenyl group at the N1 position and the

saturation of the pyridine ring to a tetrahydro- form significantly influence its three-dimensional

shape, solubility, and potential interactions with target proteins. While specific data for this
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exact compound is sparse in public literature, this guide will synthesize information from closely

related analogues to provide a comprehensive technical overview of its synthesis, potential

biological applications, and methodologies for its scientific evaluation.

Structural and Physicochemical Profile
The unique arrangement of the pyrazole and tetrahydropyridine rings, along with the N-phenyl

substituent, defines the compound's chemical personality. Understanding these fundamental

properties is the first step in any research and development workflow.

Property Value Source

CAS Number 1421312-13-1 -

Molecular Formula C₁₂H₁₃N₃ Calculated

Molecular Weight 199.26 g/mol Calculated

Appearance Solid (predicted) -

Purity
≥95% (Typical for commercial

samples)
[6]

Solubility
Soluble in organic solvents like

DMSO, Methanol (predicted)
-

InChI Key
InChIKey=VADPMNUCJNRXN

Y-UHFFFAOYSA-N
Calculated

Core Scaffold Analysis
The diagram below illustrates the core structure and standard IUPAC numbering for the

pyrazolo[4,3-b]pyridine ring system. This is critical for interpreting spectroscopic data (e.g.,

NMR) and for discussing structure-activity relationships (SAR).

Caption: IUPAC numbering of the core pyrazolo[4,3-b]pyridine scaffold.

Plausible Synthetic Strategies
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While a specific, published synthesis for CAS 1421312-13-1 was not identified, established

methodologies for constructing the tetrahydropyrazolo[4,3-b]pyridine core provide a reliable

blueprint. The choice of strategy often depends on the availability of starting materials and the

desired substitution patterns.

Strategy 1: Multi-Component Condensation
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a

single step. A plausible approach for synthesizing the target compound is an adaptation of the

well-documented synthesis of tetrahydropyrazolopyridines, which involves the condensation of

a β-ketoester, a hydrazine derivative, an aldehyde, and an ammonia source.[2]
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(e.g., Pyrazolone, Enamine)

Phenylhydrazine Ammonium Acetate
(Ammonia Source)

Formaldehyde
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1-phenyl-4,5,6,7-tetrahydro-1H-
pyrazolo[4,3-b]pyridine

[H+]
Cyclization & Dehydration
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Caption: Workflow for a multi-component synthesis strategy.

Pyrazolone Formation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and

phenylhydrazine (1.0 eq) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the

reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and

collect the precipitated 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one by filtration.[7]

Hantzsch-like Pyridine Synthesis: To the isolated pyrazolone (1.0 eq) in a suitable solvent

(e.g., ethanol or acetic acid), add formaldehyde (or a stable equivalent like

paraformaldehyde, 1.1 eq) and ammonium acetate (2.0 eq) as the ammonia source.
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Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) for 6-12 hours. The

causality here is that the heat drives the condensation and subsequent cyclization and

dehydration steps required to form the fused pyridine ring.

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Basify with a

solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product. Collect

the solid by filtration, wash with water, and dry.

Purification: The crude product should be purified by column chromatography on silica gel

using a gradient of ethyl acetate in hexanes to yield the pure 1-phenyl-4,5,6,7-tetrahydro-1H-

pyrazolo[4,3-b]pyridine.

Strategy 2: Synthesis from a Pyridine Precursor
An alternative and highly versatile route involves the construction of the pyrazole ring onto a

pre-existing, functionalized pyridine core. This method offers excellent control over the

substitution pattern. An efficient protocol has been developed based on readily available 2-

chloro-3-nitropyridines.[8][9]

Nucleophilic Aromatic Substitution (SNA_r_): Start with a suitable piperidine precursor, such

as 4-piperidone. Protect the nitrogen (e.g., with a Boc group). React this with a suitable

reagent to introduce functionality that can be converted into the pyrazole ring. A more direct

adaptation from the literature would involve starting with a functionalized pyridine. For

instance, reacting 2-chloro-3-formylpyridine with phenylhydrazine.

Japp-Klingemann Reaction: A modified Japp-Klingemann reaction on a suitably substituted

pyridine precursor can be employed. This involves coupling an arenediazonium salt (derived

from aniline to introduce the phenyl group) with a β-ketoester attached to the pyridine ring,

followed by cyclization to form the pyrazole.[8][9]

Reduction of Pyridine Ring: If starting from an aromatic pyridine, the final step would be the

reduction of the pyridine ring to the tetrahydropyridine. This can be achieved using catalytic

hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or other reducing agents like sodium

borohydride under specific conditions. The choice of reducing agent is critical to avoid

cleavage of other functional groups.
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Potential Biological Applications and Therapeutic
Rationale
The true value of a novel chemical entity lies in its potential biological activity. Based on

extensive research into the pyrazolopyridine scaffold, several high-impact therapeutic

applications can be proposed for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine.

Protein Kinase Inhibition in Oncology
The pyrazolopyridine core is a well-established "hinge-binding" motif in many ATP-competitive

kinase inhibitors.[2][5] It mimics the adenine part of ATP, forming key hydrogen bonds with the

kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the

kinase domain.

c-Met: Deregulation of the c-Met receptor tyrosine kinase is implicated in multiple cancers.

Derivatives of the closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have

been successfully developed as potent c-Met inhibitors.[10]

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its

inhibition is a validated anti-cancer strategy. Pyrazolopyridine derivatives have shown potent

inhibitory activity against CDK2.[5][11]

HPK1: Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative regulator of T-cell

activation. Inhibiting HPK1 can enhance anti-tumor immunity, making it an attractive immuno-

oncology target. Novel pyrazolopyridine derivatives have been discovered as selective HPK1

inhibitors.[4]
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Caption: Inhibition of the PD-1/PD-L1 immune checkpoint pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15302946/docs?utm_src=pdf-body-img#introduction-the-pyrazolopyridine-scaffold-as-a-privileged-structure-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15302946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: In Vitro Kinase Inhibition Assay (HTRF)
To experimentally validate the potential of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-

b]pyridine as a kinase inhibitor, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is

a robust and widely used method. It measures the phosphorylation of a substrate by the kinase

of interest.

Assay Principle & Workflow
The assay relies on FRET (Förster Resonance Energy Transfer) between a europium cryptate-

labeled anti-phospho-substrate antibody (donor) and a d2-labeled substrate (acceptor). When

the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and

acceptor into proximity and generating a strong FRET signal. An inhibitor will prevent

phosphorylation, leading to a decrease in the signal.
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HTRF Kinase Assay Workflow
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Caption: Step-by-step workflow for a typical HTRF kinase assay.
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Detailed Methodology
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g.,

10 mM). Perform serial dilutions to create a dose-response curve (e.g., 10-point, 3-fold

dilutions).

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the diluted compounds into

the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative

(no kinase) controls.

Kinase/Substrate Addition: Prepare a mixture of the target kinase and the d2-labeled

substrate in enzymatic buffer. Add this mixture to the wells containing the compound.

ATP Initiation: Prepare a solution of ATP in enzymatic buffer at a concentration close to its

K_m_ for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.

Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period

(e.g., 60-90 minutes). The duration must be within the linear range of the enzyme kinetics.

Detection: Stop the reaction by adding the europium-labeled anti-phospho-antibody diluted in

detection buffer. This buffer typically contains EDTA to chelate Mg²⁺ and halt kinase activity.

Signal Reading: After a final incubation period to allow for antibody binding, read the plate on

an HTRF-compatible plate reader. Calculate the ratio of the emission at 665 nm (acceptor) to

620 nm (donor) and plot the results against the inhibitor concentration to determine the IC₅₀

value.

Conclusion and Future Directions
1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine represents a promising chemical entity

rooted in a scaffold with validated therapeutic relevance. While direct biological data is not yet

widely available, its structural similarity to known kinase inhibitors and PD-1/PD-L1 modulators

provides a strong rationale for its investigation.

Future work should focus on:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15302946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Definitive Synthesis and Characterization: Executing and optimizing the proposed synthetic

routes and fully characterizing the compound using NMR, HRMS, and X-ray crystallography.

Broad Biological Screening: Profiling the compound against a diverse panel of kinases and

in cellular assays for cancer proliferation and immune activation.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to

the N1-phenyl ring and the tetrahydropyridine core to optimize potency, selectivity, and

pharmacokinetic properties.

In Vivo Evaluation: Advancing promising candidates into preclinical animal models to assess

efficacy and safety.

This guide provides the foundational knowledge and practical methodologies for researchers to

unlock the potential of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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